molecular formula C13H14ClN3OS B12230122 1-(6-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

1-(6-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B12230122
M. Wt: 295.79 g/mol
InChI Key: JQGZVSHGKDDGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chloro-substituted benzothiazole ring attached to a piperidine carboxamide moiety. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-(6-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through various methods, including the cyclization of 2-aminothiophenol with chloroacetic acid or its derivatives.

    Substitution Reaction: The chloro group is introduced into the benzothiazole ring through a substitution reaction using appropriate chlorinating agents.

    Formation of Piperidine Carboxamide: The piperidine ring is synthesized separately and then coupled with the benzothiazole ring through an amide bond formation reaction. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(6-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The chloro group in the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: Benzothiazole derivatives, including this compound, have shown potential as inhibitors of various enzymes and receptors, making them valuable tools in biochemical research.

    Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: It can be used in the development of new agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(6-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be compared with other benzothiazole derivatives to highlight its uniqueness:

    6-Chlorobenzothiazole: This compound lacks the piperidine carboxamide moiety and may exhibit different biological activities.

    1-(6-Methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide: The presence of a methyl group instead of a chloro group can lead to variations in chemical reactivity and biological activity.

    1-(6-Bromo-1,3-benzothiazol-2-yl)piperidine-4-carboxamide: The substitution of a bromo group for the chloro group can affect the compound’s interactions with molecular targets and its overall biological profile.

These comparisons help in understanding the structure-activity relationships and the unique properties of this compound.

Properties

Molecular Formula

C13H14ClN3OS

Molecular Weight

295.79 g/mol

IUPAC Name

1-(6-chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C13H14ClN3OS/c14-9-1-2-10-11(7-9)19-13(16-10)17-5-3-8(4-6-17)12(15)18/h1-2,7-8H,3-6H2,(H2,15,18)

InChI Key

JQGZVSHGKDDGOB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(S2)C=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.